(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal

Vue d'ensemble

Description

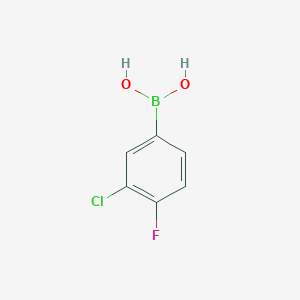

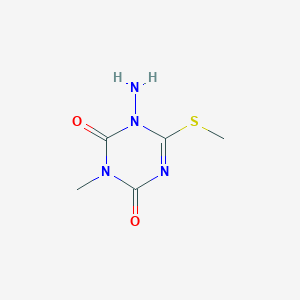

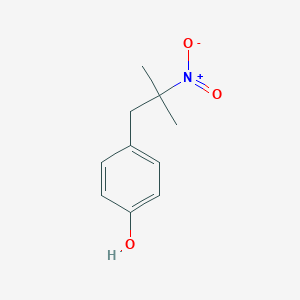

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, or (E)-T6HHE, is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound hex-2-enal, and has been modified to contain three deuterium atoms. This modification has allowed researchers to study the effects of deuteration on the reactivity of the compound, and has opened up new possibilities for research into the biochemical and physiological effects of (E)-T6HHE. In

Applications De Recherche Scientifique

Cardiovascular Research

4-Hydroxy hexenal-d3, derived from Docosahexaenoic Acid (DHA), has been found to protect endothelial cells via Nrf2 activation . This antioxidant activity is believed to explain the cardioprotective effects of DHA . The compound significantly increased the expression of heme oxygenase-1 (HO-1), a key antioxidant gene, and improved endothelium-dependent vasodilation .

Lipid Peroxidation Studies

4-Hydroxy hexenal-d3 is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as DHA . It is used in studies investigating the effects of lipid peroxidation on various biological systems .

Analytical Chemistry

4-Hydroxy hexenal-d3 is used as an internal standard for the quantification of 4-hydroxy hexenal by GC- or LC-mass spectrometry . This allows for accurate measurement of 4-hydroxy hexenal levels in various samples, aiding in the study of lipid peroxidation and related processes .

Oxidative Stress Research

The compound’s role in activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional factor for antioxidant genes, makes it a valuable tool in oxidative stress research .

Nutritional Biochemistry

4-Hydroxy hexenal-d3 is a product of DHA peroxidation, making it relevant in studies investigating the nutritional benefits of ω-3 fatty acids .

Pharmaceutical Research

Given its protective effects on endothelial cells, 4-Hydroxy hexenal-d3 may have potential applications in the development of drugs aimed at cardiovascular health .

Mécanisme D'action

Target of Action

4-Hydroxy hexenal-d3, also known as (E)-4-HydroxyHexenal-d3 or (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, is a deuterium-labeled compound It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may be involved in lipid metabolism and oxidative stress pathways.

Pharmacokinetics

It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may have effects related to lipid metabolism and oxidative stress.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may have good stability under various environmental conditions.

Propriétés

IUPAC Name |

(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-VGIDZVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)